N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, also known as tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate, is a versatile building block used in organic synthesis for the preparation of various complex molecules. Its specific applications in scientific research primarily focus on:
The key advantages of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde in research include:
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of approximately 227.3 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during
Several methods have been reported for synthesizing N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde:
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde finds applications in various fields:
Several compounds share structural similarities with N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde. These include:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Cis 2-Amino-2-methyl-cyclopentanecarboxylic acid | Lacks Boc protection; used in peptide synthesis | |
N-Boc-cis 2-Amino-3-methylcyclobutanecarbaldehyde | Similar Boc protection; different ring structure | |
N-Boc-trans 2-Amino-2-methylcyclopentanecarbaldehyde | Trans isomer; different stereochemistry |
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is unique due to its specific cis configuration and the presence of both an amino and an aldehyde functional group within a cyclopentane framework, which may influence its reactivity and potential applications compared to other similar compounds .